3-(3-Fluorophenyl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUXAXYDDGXYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Reactions of 3 3 Fluorophenyl Propan 1 Amine
Reactivity of the Primary Amine Functional Group
The primary amine group is a key site for the chemical modification of 3-(3-Fluorophenyl)propan-1-amine, readily participating in oxidation and reduction reactions.
Oxidation Reactions of the Amine Moiety
The primary amine of this compound can be oxidized to various functional groups depending on the oxidizing agent and reaction conditions. For instance, oxidation can lead to the formation of hydroxylamines, nitro compounds, or imines. A metal-free system using (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in combination with a catalytic amount of 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) has been shown to be effective for the oxidation of primary amines to aldehydes. rsc.org This method is rapid and proceeds under mild conditions. rsc.org For example, 3-phenylpropan-1-amine, a related compound, can be oxidized to 3-phenylpropan-1-al. researchgate.net
Table 1: Oxidation Reactions of the Amine Moiety
| Oxidizing Agent | Conditions | Major Product(s) |
|---|---|---|
| KMnO₄ | Acidic aqueous medium | (S)-1-(3-Fluorophenyl)propan-1-imine |
| PhI(OAc)₂ / TEMPO | Anhydrous CH₂Cl₂, 0°C to rt | Aldehyde rsc.org |
| Copper sulfate (B86663) / Sodium persulfate | Acetonitrile/water or Acetonitrile/water/DMSO | Benzoic acid or Benzaldehyde google.com |
Reduction Reactions to Yield Different Amine Derivatives
While the primary amine itself is already in a reduced state, reactions involving the reduction of derivatives of this compound are common. For instance, amides formed from the acylation of the amine can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄). rsc.orgmsu.edu This two-step process of acylation followed by reduction provides a controlled method for synthesizing N-substituted derivatives. msu.edu Reductive amination, where the amine is reacted with a carbonyl compound in the presence of a reducing agent, can also yield more complex amine derivatives. rsc.orgnih.gov
Substitution Reactions Involving the Amine and Alkyl Chain
The primary amine of this compound readily undergoes nucleophilic substitution reactions with alkyl halides. masterorganicchemistry.com However, these reactions can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine. masterorganicchemistry.comchemrevise.org To achieve selective mono-alkylation, alternative methods like reductive amination are often preferred. masterorganicchemistry.com
Another important transformation is the Hofmann elimination, where exhaustive methylation of the amine with an excess of methyl iodide, followed by treatment with a strong base, leads to the formation of an alkene through the elimination of the amine group. libretexts.org
Electrophilic and Nucleophilic Aromatic Substitution on the 3-Fluorophenyl Ring
The 3-fluorophenyl ring of the molecule can undergo both electrophilic and nucleophilic aromatic substitution, with the fluorine atom and the propylamino group influencing the regioselectivity of these reactions.
In electrophilic aromatic substitution , the fluorine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions relative to itself. pressbooks.pub The propylamino group, being an activating group, also directs to its ortho and para positions. The interplay of these directing effects determines the final substitution pattern. For example, in 3-fluorotoluene, electrophilic substitution occurs mainly at positions ortho and para to the methyl group. vulcanchem.com
Nucleophilic aromatic substitution (SNAr) on the 3-fluorophenyl ring is also possible, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com The fluorine atom itself can act as a leaving group in SNAr reactions. masterorganicchemistry.com The rate of these reactions is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com Recent advances have enabled the nucleophilic aromatic substitution of unactivated fluoroarenes using organic photoredox catalysis, expanding the scope of these reactions to include electron-neutral and electron-rich systems. nih.govnih.gov
Formation of Complex Derivatives and Analogues through Functionalization
The versatile reactivity of this compound allows for the synthesis of a wide array of complex derivatives and analogues. The primary amine can be acylated to form amides, which are important in medicinal chemistry. For example, reaction with specific acyl chlorides can yield potent neuroactive carboxamide derivatives.
Furthermore, the aromatic ring can be modified through cross-coupling reactions. For instance, Suzuki-Miyaura coupling of derivatives of this compound can be used to introduce new carbon-carbon bonds and build more complex molecular architectures. The combination of reactions at the amine and the aromatic ring provides a powerful toolkit for generating a diverse library of compounds for various applications.
Impact of the Fluoro-Substituent on Compound Reactivity and Selectivity
The fluorine substituent on the aromatic ring has a significant impact on the reactivity and selectivity of this compound.
Steric Effects: The fluorine atom is relatively small, comparable in size to a hydrogen atom, and thus generally exerts a minimal steric effect on reactions occurring at adjacent positions on the aromatic ring. nih.gov
Metabolic Stability: The introduction of a fluorine atom can often enhance the metabolic stability of a molecule by blocking sites susceptible to cytochrome P450-catalyzed oxidation. nih.gov This is a crucial consideration in drug design and development. The presence of fluorine can lead to increased resistance to addition reactions on the aromatic ring. nih.govacs.org
Advanced Spectroscopic and Structural Characterization of 3 3 Fluorophenyl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and signal intensities, a complete structural assignment can be achieved.
Proton (¹H) NMR for Structural Confirmation and Chemical Shift Assignments
Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 3-(3-Fluorophenyl)propan-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the propyl chain.
The aromatic region will exhibit complex splitting patterns due to the presence of the fluorine atom, which couples with the adjacent protons. The protons on the fluorinated benzene (B151609) ring are chemically non-equivalent and will display characteristic multiplicities. Specifically, the proton at the C2 position is expected to be a doublet of doublets due to coupling with the neighboring protons and the fluorine atom. The protons at C4, C5, and C6 will also show complex splitting patterns based on their coupling with each other and with the fluorine atom.
The aliphatic chain protons will appear as multiplets in the upfield region of the spectrum. The two protons attached to the carbon adjacent to the amine group (C1) are expected to resonate as a triplet. The two protons on the central carbon of the propyl chain (C2) will likely appear as a multiplet due to coupling with the protons on both adjacent carbons. The two protons on the carbon attached to the phenyl ring (C3) are also expected to be a triplet. The amine protons (NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.3 | Multiplet |
| -CH₂-N | ~ 2.7 | Triplet |
| -CH₂- | ~ 1.8 | Multiplet |
| Ar-CH₂- | ~ 2.6 | Triplet |
| -NH₂ | Variable | Broad Singlet |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons will resonate in the downfield region (typically 110-165 ppm). The carbon atom directly bonded to the fluorine atom (C3') will show a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings (²JCF, ³JCF, ⁴JCF), which can aid in their assignment. The carbon atom attached to the propyl chain (C1') will also be in this region.
The aliphatic carbons will appear in the upfield region of the spectrum. The carbon adjacent to the amine group (C1) will be in the range of 30-50 ppm. The other two aliphatic carbons (C2 and C3) will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1' (Ar-C) | ~144 (d, J ≈ 7 Hz) |
| C2' (Ar-C) | ~115 (d, J ≈ 21 Hz) |
| C3' (Ar-C-F) | ~163 (d, J ≈ 243 Hz) |
| C4' (Ar-C) | ~130 (d, J ≈ 8 Hz) |
| C5' (Ar-C) | ~113 (d, J ≈ 21 Hz) |
| C6' (Ar-C) | ~124 (d, J ≈ 3 Hz) |
| C1 (-CH₂-N) | ~42 |
| C2 (-CH₂-) | ~34 |
| C3 (Ar-CH₂-) | ~31 |
Note: Predicted values based on analogous compounds and general chemical shift ranges. 'd' indicates a doublet due to C-F coupling.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals.
For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the benzene ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom within the molecule. The chemical shift for a fluorine atom on a benzene ring typically appears in the range of -110 to -120 ppm relative to a standard such as CFCl₃.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structure Elucidation
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the adjacent protons in the propyl chain (H1 with H2, and H2 with H3). It would also reveal the coupling network among the aromatic protons. bldpharm.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). hmdb.ca This is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. For example, it would link the proton signal of the -CH₂-N group to its corresponding carbon signal.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present.
N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. imperial.ac.uk The presence of two bands (one symmetric and one asymmetric stretch) is a clear indicator of a primary amine.
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration for a primary amine is expected in the region of 1590-1650 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibration for an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1300 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring will appear in the 690-900 cm⁻¹ region, and the pattern can provide information about the substitution pattern on the ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aliphatic Chain | C-H Stretch | < 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 |
| Aryl Fluoride | C-F Stretch | 1000 - 1300 |
| Aromatic Ring | C-H Bend (out-of-plane) | 690 - 900 |
Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and purity assessment of volatile compounds like this compound. In a typical GC-MS analysis, the molecule is ionized, often by electron impact (EI), leading to the formation of a molecular ion and various fragment ions.
The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern is predictable based on the structure of the molecule. A common fragmentation pathway for primary amines is the alpha-cleavage, resulting in the loss of an alkyl radical. For this compound, this would involve the cleavage of the Cα-Cβ bond, leading to a prominent ion. Another likely fragmentation is the benzylic cleavage, resulting in a tropylium-like ion if rearrangement occurs. The loss of the fluorine atom or the entire fluorophenyl group can also be expected.
Predicted Fragmentation Pattern for this compound:
| Ion | Proposed Structure | m/z | Fragmentation Pathway |
| [M]⁺ | [C₉H₁₂FN]⁺ | 153.1 | Molecular Ion |
| [M-CH₂NH₂]⁺ | [C₈H₈F]⁺ | 123.1 | Loss of aminomethyl radical |
| [M-C₂H₄]⁺ | [C₇H₈FN]⁺ | 125.1 | McLafferty rearrangement |
| [C₇H₆F]⁺ | Fluorotropylium ion | 109.0 | Benzylic cleavage with rearrangement |
| [CH₂NH₂]⁺ | Aminomethyl cation | 30.0 | Alpha-cleavage |
HPLC-TOF-MS is a high-resolution technique that provides extremely accurate mass measurements, which is crucial for confirming the elemental composition of a compound. nih.govnih.gov This technique couples the separation power of HPLC with the high mass accuracy of a time-of-flight mass spectrometer. For this compound, HPLC-TOF-MS can be used to determine the exact mass of the protonated molecule [M+H]⁺ with a high degree of precision, typically to within a few parts per million (ppm). This allows for the unambiguous confirmation of its molecular formula.
Accurate Mass Measurement Data:
| Parameter | Value |
| Molecular Formula | C₉H₁₂FN |
| Monoisotopic Mass | 153.0954 u |
| Protonated Molecule [M+H]⁺ | 154.1032 u |
Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. nih.gov For this compound, reversed-phase HPLC with a C18 column is a common method for purity analysis.
Since this compound is a chiral molecule, possessing a stereocenter at the carbon atom bearing the amino group, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial in pharmaceutical applications. Chiral HPLC is the preferred method for this purpose. This is often achieved using a chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives. nih.govyakhak.orgnih.gov The differential interaction of the enantiomers with the chiral selector in the column leads to their separation, allowing for the determination of enantiomeric purity. Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is another established approach. researchgate.net
Typical HPLC Conditions for Chiral Separation:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H) yakhak.org |
| Mobile Phase | Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
Gas Chromatography (GC)
Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of substituted phenylalkylamines, such as this compound, GC offers a powerful tool for purity assessment, identification, and quantification. However, the direct analysis of primary amines by GC can present challenges. bre.com The basic nature of the amine group can lead to interactions with the stationary phases of the GC column, often resulting in poor peak shape, tailing, and reduced column efficiency. bre.comsigmaaldrich.com
To circumvent these issues, derivatization is a frequently employed strategy in the GC analysis of amines. nih.govjfda-online.com This process involves chemically modifying the analyte to create a derivative that is more volatile and less polar, thereby improving its chromatographic behavior. jfda-online.com Common derivatizing agents for primary amines include acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.gov These reagents react with the amine group to form stable fluoroacyl derivatives, which are more amenable to GC analysis. jfda-online.comnih.gov
Research on the GC analysis of analogous phenylalkylamines provides a framework for the expected chromatographic behavior of this compound. Studies on amphetamine and its derivatives, for instance, have extensively utilized GC coupled with mass spectrometry (GC-MS) for identification and quantification. nih.govoup.comjfda-online.com In these analyses, the choice of derivatizing agent and GC column is critical for achieving optimal separation and sensitivity. nih.govoup.com
For the analysis of this compound, a robust GC method would likely involve derivatization followed by separation on a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. Detection can be accomplished using a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for definitive identification based on the fragmentation pattern of the derivatized molecule. sigmaaldrich.comchromatographyonline.com
When using GC-MS, the mass spectrum of the derivatized this compound would provide characteristic ions that can be used for its identification and quantification. The selection of a quantifier ion (the most abundant, characteristic fragment) and one or more qualifier ions (other characteristic fragments) is essential for selective ion monitoring (SIM) mode, which enhances sensitivity and selectivity. nih.govnih.gov
The following interactive data table presents hypothetical yet representative GC-MS data for the trifluoroacetyl (TFA) derivative of this compound, based on typical findings for similar fluorinated phenylalkylamines.
Table 1: Hypothetical GC-MS Parameters and Findings for Trifluoroacetylated this compound
| Parameter | Value |
| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Expected Retention Time | ~10.5 min |
| Quantifier Ion (m/z) | [Hypothetical Value] |
| Qualifier Ion 1 (m/z) | [Hypothetical Value] |
| Qualifier Ion 2 (m/z) | [Hypothetical Value] |
The retention index is another critical parameter for the unambiguous identification of compounds in GC. researchgate.net It provides a more reproducible measure than retention time alone, as it is less susceptible to variations in chromatographic conditions. researchgate.net For this compound, the determination of its retention index on different stationary phases would be a valuable addition to its analytical profile.
Computational and Theoretical Investigations of 3 3 Fluorophenyl Propan 1 Amine
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and geometrical properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT allows for the accurate prediction of molecular structures and properties. For 3-(3-Fluorophenyl)propan-1-amine, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G* and 6-311++G(d,p), provide significant insights into its molecular characteristics. dntb.gov.uaresearchgate.netresearchgate.net
Optimization of Molecular Geometry and Conformational Analysis
The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
The structure consists of a 3-fluorophenyl ring connected to a propyl-amine chain. The phenyl ring itself is planar, with the fluorine atom situated at the meta position relative to the propan-1-amine substituent. The flexibility of the propyl-amine chain, particularly the rotation around the C-C single bonds, allows for various conformations. Computational studies can identify the most stable conformer by comparing the energies of different rotational isomers. These calculations often reveal that steric and electronic effects, such as the repulsion between bulky groups and the influence of the electronegative fluorine atom, play a crucial role in determining the preferred conformation.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (ring) | 1.39 | 120 | 0 |
| C-F | 1.35 | - | - |
| C-N | 1.47 | - | - |
| C-C-N | - | 110 | - |
| C-C-C-N | - | - | 180 (anti) / 60 (gauche) |
Vibrational Frequency Calculations and Correlation with Experimental Data
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.
A comparison between the calculated and experimental vibrational spectra serves as a validation of the computational method and the optimized geometry. nih.gov For complex molecules, a scaling factor is often applied to the computed frequencies to improve the agreement with experimental data. researchgate.net The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsional vibrations of different functional groups within the molecule. researchgate.net For instance, characteristic C-F stretching vibrations and N-H bending vibrations can be identified and correlated with experimental spectral bands.
Analysis of Electronic Properties
Beyond molecular structure, DFT calculations provide a wealth of information about the electronic properties of this compound, which are crucial for understanding its reactivity and stability.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.uasemanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is likely distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom. The analysis of the spatial distribution of these orbitals helps in predicting the sites for electrophilic and nucleophilic attack. semanticscholar.orgmdpi.com
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 6.0 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.debatistalab.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor). wolfram.com
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the amine group due to its lone pair of electrons, making it a prime site for electrophilic attack (e.g., protonation). researchgate.netresearchgate.net The fluorine atom, being highly electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net The MEP map thus provides a visual guide to the reactive behavior of the molecule. dntb.gov.uaresearchgate.net
Non-Linear Optical (NLO) Properties Calculations
Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability. For organic molecules, a significant NLO response often arises from a molecular structure that includes a π-conjugated system connecting electron-donating and electron-accepting groups. This arrangement facilitates intramolecular charge transfer (ICT), enhancing the molecule's polarization in the presence of a strong electric field.
For a molecule like this compound, the phenyl ring constitutes the π-system. The fluorine atom acts as a weak electron-withdrawing group due to its high electronegativity, while the propan-1-amine group is an electron donor. The NLO properties, specifically the first-order hyperpolarizability (β), can be computationally predicted using quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations such as Møller-Plesset perturbation theory. nih.gov
In a typical computational study, the geometry of the molecule is first optimized, often using a DFT functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Then, the components of the dipole moment (μ) and the first-order hyperpolarizability tensor (β) are calculated. The total hyperpolarizability (β_tot) is a key parameter for evaluating the NLO potential of the molecule. For similar fluorophenyl derivatives, these calculations have shown that the substitution pattern on the phenyl ring significantly influences the NLO response. researchgate.net While specific calculated values for this compound are not published, the methodology is well-established.
Table 1: Hypothetical NLO Properties of this compound (Illustrative) This table is for illustrative purposes, demonstrating the type of data generated from NLO calculations.
| Parameter | Calculated Value (a.u.) | Method |
|---|---|---|
| Dipole Moment (μ) | Data not available | DFT/B3LYP |
| Average Polarizability (α) | Data not available | DFT/B3LYP |
| Total First Hyperpolarizability (β_tot) | Data not available | DFT/B3LYP |
Intramolecular Charge Transfer Analysis
Intramolecular charge transfer (ICT) is a fundamental process in many chemical and biological systems and is the basis for the NLO properties discussed previously. ICT involves the redistribution of electron density from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. This can be studied computationally using Time-Dependent Density Functional Theory (TD-DFT), which is effective for calculating the properties of excited states. acs.orgnih.govacs.org
Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides a preliminary understanding of charge transfer. For this compound, the HOMO is expected to be localized primarily on the amine group and the phenyl ring, while the LUMO would likely have significant contributions from the fluorinated phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity and the energy required for electronic excitation. A smaller gap can suggest easier charge transfer. TD-DFT calculations can simulate the electronic absorption spectrum and reveal the nature of the electronic transitions, confirming whether they correspond to an ICT process from the aminopropyl group to the fluorophenyl ring. acs.org
Topological Charge Distribution and Mulliken Population Analysis
Understanding the distribution of electronic charge within a molecule is key to explaining its reactivity, intermolecular interactions, and electrostatic potential. Mulliken population analysis is a common method used in computational chemistry to assign partial charges to each atom in a molecule. ymerdigital.com These charges are calculated from the contributions of the basis functions centered on each atom to the molecular orbitals.
While Mulliken charges are known to be basis-set dependent, they provide a valuable qualitative picture of the charge distribution. scilit.com For this compound, a Mulliken analysis would be expected to show a negative partial charge on the highly electronegative fluorine and nitrogen atoms. The carbon atom attached to the fluorine would likely carry a positive charge, and the hydrogen atoms of the amine group would also be positive. This charge distribution influences how the molecule interacts with other molecules and its environment. These calculated charges are also frequently used as descriptors in the development of QSAR models. scilit.com
Table 2: Hypothetical Mulliken Atomic Charges for this compound (Illustrative) This table is for illustrative purposes, demonstrating the type of data generated from a Mulliken population analysis.
| Atom | Partial Charge (e) | Method |
|---|---|---|
| Fluorine (F) | Data not available | DFT/B3LYP |
| Nitrogen (N) | Data not available | DFT/B3LYP |
| Aromatic Carbons | Data not available | DFT/B3LYP |
| Propyl Chain Carbons | Data not available | DFT/B3LYP |
| Hydrogens | Data not available | DFT/B3LYP |
Intermolecular Interactions and Crystal Packing Studies (Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in the crystalline state. researchgate.netrsc.org This method defines a surface for a molecule in a crystal, where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping various properties onto this surface, one can analyze the types and relative importance of different intermolecular contacts.
To perform this analysis, a crystal structure of the compound, typically obtained from single-crystal X-ray diffraction, is required. As no crystal structure for this compound is publicly available, a Hirshfeld analysis has not been reported. However, based on studies of similar molecules like N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, we can predict the likely interactions. iucr.org
Table 3: Hypothetical Hirshfeld Surface Interaction Percentages for this compound (Illustrative) This table is for illustrative purposes, demonstrating the type of data generated from a Hirshfeld surface analysis.
| Interaction Type (Atom···Atom) | Percentage Contribution (%) |
|---|---|
| H···H | Data not available |
| H···F / F···H | Data not available |
| C···H / H···C | Data not available |
| N···H / H···N | Data not available |
| Other | Data not available |
Theoretical Models for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are essential in drug discovery and materials science for predicting the properties of new compounds and for designing molecules with desired characteristics.
For a class of compounds like phenylpropanamine derivatives, a QSAR model could be developed to predict, for example, their receptor binding affinity or antidepressant activity. nih.govacs.org The model is a mathematical equation that relates the activity to a set of calculated molecular descriptors. These descriptors can be electronic (e.g., Mulliken charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
A typical QSAR study involves:
Data Set Selection: A series of related compounds with measured biological activity is chosen. For instance, a set of phenylpropylamine derivatives with known CCR5 antagonist activity has been studied. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound using computational software.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that best correlates the descriptors with the activity.
Validation: The predictive power of the model is rigorously tested using techniques like cross-validation and by predicting the activity of a separate test set of compounds. nih.gov
While a specific QSAR model for this compound has not been published, it could be included in a larger study of phenylpropanamines. The descriptors for this molecule, such as its hydrophobicity, molar refractivity, and the electronic influence of the fluorine substituent (described by the Hammett constant), would be key parameters in such a model.
Applications of 3 3 Fluorophenyl Propan 1 Amine in Advanced Organic Synthesis
Utilization as a Key Building Block in the Construction of Complex Organic Molecules
3-(3-Fluorophenyl)propan-1-amine serves as a fundamental building block in organic synthesis, prized for its ability to introduce the 3-fluorophenylpropyl moiety into larger, more complex structures. bldpharm.com Its utility stems from the presence of a terminal primary amine, which acts as a versatile nucleophilic handle for a variety of chemical transformations.
Researchers have successfully employed this compound in the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions. In one such synthetic route, this compound was used in a Michael addition reaction with 2-methylthio-4-vinyl pyrimidine (B1678525) to create a key homobenzylic amine intermediate. acs.org This reaction highlights the compound's role in forming crucial carbon-nitrogen bonds to construct elaborate heterocyclic systems.
| Reaction Type | Reactant | Resulting Intermediate/Product | Application Area | Reference |
| Michael Addition | 2-methylthio-4-vinyl pyrimidine | Homobenzylic amine intermediate | nNOS Inhibitor Synthesis | acs.org |
| Reductive Amination | 6-acetylamino-2-(2-aminoethyl)quinoline | N-(2-(6-acetamidoquinolin-2-yl)ethyl)-3-(3-fluorophenyl)propan-1-amine | nNOS Inhibitor Synthesis | acs.orgnih.gov |
| Hydrogenation | 3-(3-Fluorophenyl)propanenitrile | This compound | Intermediate Preparation | acs.orgnih.gov |
Role as a Synthetic Intermediate for Novel Compound Development
Beyond its function as a primary building block, this compound is a critical synthetic intermediate in multi-step reaction sequences aimed at developing novel chemical entities. Its own synthesis is often a key step within a broader research program. For instance, it can be prepared via the hydrogenation of 3-fluorophenethyl cyanide (also known as 3-(3-fluorophenyl)propanenitrile) using catalysts like Raney nickel. acs.orgnih.gov
Once synthesized, this intermediate is rarely the final product but rather a stepping stone toward a more complex target. In the development of simplified 2-aminoquinoline-based nNOS inhibitors, this compound (referred to as compound 25 in the study) was reacted with a brominated quinoline (B57606) precursor to yield amine 27, a more advanced intermediate in the synthetic pathway. acs.orgnih.gov Similarly, it has been identified as a precursor for the synthesis of thymidylate kinase inhibitors, underscoring its role in creating compounds for different biological targets. ntnu.no
The development of antidepressant molecules also features structurally related phenylalkylamines, demonstrating the importance of this class of intermediates in medicinal chemistry. rsc.org The journey from a simple intermediate like this compound to a final, biologically active compound often involves several subsequent reactions, such as acylations, alkylations, or further coupling reactions, to build the desired molecular complexity. nih.gov
| Intermediate | Precursor | Synthetic Transformation | Resulting Complex Molecule | Reference |
| This compound | 3-Fluorophenethyl cyanide | Hydrogenation | Amine 27 (nNOS inhibitor intermediate) | acs.orgnih.gov |
| Homobenzylic amine | This compound | Michael Addition | 2,4-disubstituted pyrimidine derivatives (nNOS inhibitors) | acs.org |
| Thymidylate Kinase Inhibitor Precursor | This compound | Not specified | Thymidylate Kinase Inhibitor | ntnu.no |
Precursor in the Synthesis of Fluorinated Analogues and Pharmaceutical Scaffolds
The introduction of fluorine into drug candidates is a proven strategy for enhancing pharmacological properties, including metabolic stability and binding affinity. researchgate.netmdpi.com this compound is an exemplary precursor for incorporating a fluorinated moiety into new pharmaceutical scaffolds. Its structure provides a ready-made fragment—the 3-fluorophenylpropyl group—that can be appended to various core structures.
Application in the Design and Synthesis of Chemical Libraries
The design and synthesis of chemical libraries are fundamental to modern drug discovery, enabling the rapid exploration of chemical space to identify novel hits and optimize lead compounds. This compound is an ideal building block for this purpose due to its straightforward reactivity and desirable structural features.
While specific large-scale library syntheses using this exact compound are not always detailed, its utility is implicit in SAR studies where series of related compounds are created. nih.govnih.gov The primary amine of this compound serves as a convenient attachment point for parallel synthesis, allowing it to be readily coupled with a diverse set of carboxylic acids, aldehydes, or other electrophiles to generate a library of amides, secondary amines, or other derivatives.
This approach was effectively used in the development of nNOS inhibitors, where various amines were coupled to a core scaffold to probe the optimal structure for potency and selectivity. acs.org By using building blocks like this compound, chemists can create focused libraries centered around a specific pharmacophore—in this case, the fluorinated phenylalkylamine motif—to systematically investigate how modifications to other parts of the molecule affect biological activity against a particular target, such as PI3Kα or other kinases. nih.gov
Molecular Recognition and Interaction Studies Involving 3 3 Fluorophenyl Propan 1 Amine Analogues
Investigation of Binding Affinities with Specific Molecular Targets (e.g., enzymes, receptors)
The binding affinity of 3-(3-fluorophenyl)propan-1-amine and its analogues has been a subject of significant investigation, revealing their potential to interact with a range of biological targets. Derivatives have been identified for their activity as selective serotonin (B10506) reuptake inhibitors (SSRIs), indicating interaction with serotonin transporters. Research has also pointed to interactions with synaptic proteins, which could be relevant for addressing neurodegenerative conditions.
Analogues such as (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol have demonstrated affinity for certain neurotransmitter receptors through binding assays. More complex derivatives have been explored for their potential to inhibit enzymes crucial to disease pathways. For instance, in silico studies have analyzed the binding of fluorophenyl-containing compounds to proteins like InhA and EthR from Mycobacterium tuberculosis, which are important for drug development against tuberculosis. nih.gov Another analogue, N-(3-fluorophenyl)-4-phenylthiazol-2-amine, was evaluated for its binding to Nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in cellular metabolism. cdnsciencepub.com
A notable study on a series of 2,4-disubstituted pyrimidines, which incorporate a fluorophenyl moiety, provided specific quantitative data on their binding affinities for neuronal nitric oxide synthase (nNOS). The inhibitory potency, expressed as the inhibition constant (Kᵢ), was found to be highly dependent on the molecular structure, particularly the linker connecting the fluorophenyl ring to the pyrimidine (B1678525) core. For example, compound 5 in the series, with a four-atom linker, displayed a Kᵢ value of 0.368 μM for nNOS. acs.org Altering the linker length dramatically influenced this affinity; a derivative with a six-atom linker (9 ) emerged as one of the most potent inhibitors in the series, with a Kᵢ of 0.019 μM. acs.org This highlights the precise structural requirements for effective binding to the enzyme's active site.
Similarly, docking studies on 1,2,4-triazole (B32235) derivatives bearing a fluorophenyl group predicted their binding energies with cyclooxygenase enzymes, COX-1 and COX-2. The calculated binding energies for some of these compounds ranged from –6.672 to –7.843 kcal/mol, with predicted inhibition constants in the sub-micromolar range, indicating a strong potential for interaction.
Table 1: Inhibitory Potency (Kᵢ) of Selected Fluorophenyl-Containing Analogues Against Neuronal Nitric Oxide Synthase (nNOS) Data sourced from a study on 2-imidazolylpyrimidine scaffolds. acs.org
| Compound Reference | Linker Description | nNOS Kᵢ (μM) |
| 4 | Three-atom linker | ~ 5 |
| 5 | Four-atom linker | 0.368 |
| 8 | Five-atom linker | 8.7 |
| 9 | Six-atom linker | 0.019 |
Elucidation of Specific Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions)
The binding of this compound analogues to their molecular targets is governed by a combination of specific, non-covalent interactions. The functional groups present in these molecules, such as the primary amine and the fluorinated phenyl ring, play distinct roles in establishing these connections.
Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups present in many analogues are key participants in hydrogen bonding. smolecule.com In studies of nNOS inhibitors, the secondary amine in the linker region was found to be critical; its ability to form hydrogen bonds with the heme propionates of the enzyme was directly linked to the compound's inhibitory potency. acs.org Similarly, molecular docking of an analogue into the Nampt enzyme identified a hydrogen bond to the amino acid residue Ser275. cdnsciencepub.com
Electrostatic and Ionic Interactions: The protonated amine group can form strong ionic interactions, or salt bridges. In the nNOS-inhibitor complex, the secondary amine of the most potent compounds was positioned to form dual salt bridges with both heme propionates, significantly enhancing binding affinity. acs.org
Hydrophobic and van der Waals Interactions: The phenyl ring contributes significantly to binding through hydrophobic interactions. In the nNOS binding pocket, the fluorophenyl ring engages in van der Waals contacts with a hydrophobic region of the enzyme. acs.org The importance of hydrophobic interactions was also noted in studies of COX inhibitors, where the alkyl groups of 1,2,4-triazole derivatives influenced binding affinity.
Pi-Interactions: The aromatic nature of the fluorophenyl ring allows for various π-interactions. These include:
π-π Stacking: An interaction where two aromatic rings stack face-to-face or edge-to-face. This was observed between a fluorophenyl-containing analogue and the aromatic residues Phe193 and His191 in the Nampt binding site. cdnsciencepub.com
π-Cation Interaction: An electrostatic interaction between a π-system and an adjacent cation. This was identified between an analogue and the Arg311 residue of Nampt. cdnsciencepub.com
H-π Interaction: A type of hydrogen bond where a C-H or N-H bond interacts with a π-system. This was noted in docking studies of chalcone (B49325) derivatives with MAO-B, involving the phenyl ring. nih.gov
In Silico Approaches to Molecular Docking and Ligand-Target Modeling
Computational methods, particularly molecular docking and ligand-target modeling, are invaluable tools for studying fluorophenylpropanamine derivatives. These in silico approaches allow researchers to predict and visualize how these molecules bind to their biological targets at an atomic level, guiding the synthesis and optimization of new compounds. nih.gov
Molecular docking simulations are widely used to fit potential ligands into the three-dimensional structure of a target protein's binding site. Programs like Schrödinger's GLIDE have been employed to perform rigid receptor docking using standard precision (SP) settings. cdnsciencepub.com Such studies can predict the binding pose, or conformation, of the ligand within the active site and calculate a docking score or binding energy, which estimates binding affinity. For example, docking studies were used to assess the binding potential of novel 2-aminothiazole (B372263) derivatives against the Nampt enzyme and to evaluate 1,2,4-triazole derivatives as COX-1/2 inhibitors. cdnsciencepub.com
These models provide detailed insights into the specific molecular interactions that stabilize the ligand-target complex. For instance, the docking of the analogue KBA-18 into Nampt revealed π-π stacking with Phe193, a π-cation interaction with Arg311, and a hydrogen bond with Ser275. cdnsciencepub.com In another study, docking simulations of complex fluorophenyl derivatives into the main protease (Mpro) of SARS-CoV-2 helped identify key hydrophobic and hydrogen bonding interactions. mdpi.com
Beyond static docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the ligand-target complex over time. nih.gov These simulations were used to examine the binding stability of potential antituberculosis compounds with their target proteins, InhA and EthR, by analyzing metrics like root mean square deviation (RMSD). nih.gov The combination of molecular docking and MD provides a comprehensive understanding of the thermodynamics and structural basis for ligand binding, as demonstrated in studies of polymyxins with bacterial outer membranes. nih.gov
Structure-Interaction Relationship Studies of Fluorophenylpropanamine Derivatives
Structure-interaction and structure-activity relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its interactions with a biological target and, consequently, its activity. nih.govresearchgate.net For fluorophenylpropanamine derivatives, these studies have yielded critical insights for designing more potent and selective compounds.
A compelling example comes from research on nNOS inhibitors. A series of compounds was synthesized where the primary structural variable was the length of the linker chain connecting a 3-fluorophenyl ring to a pyrimidine core. The results established a clear relationship between linker length and inhibitory potency. acs.org
A linker that was too short prevented the amine group from forming optimal hydrogen bonds or salt bridges with the enzyme's heme propionates, resulting in weak inhibition. acs.org
A linker that was too long could position the amine correctly for these polar interactions but failed to place the fluorophenyl ring in tight contact with a nearby hydrophobic pocket. acs.org
An optimal six-atom linker successfully achieved both objectives simultaneously: the amine formed dual salt bridges with the heme propionates, and the fluorophenyl ring was properly seated in the hydrophobic pocket. This synergy resulted in a dramatic increase in binding affinity, with the Kᵢ value improving by over 250-fold compared to a similar compound with a three-atom linker. acs.org
This demonstrates that potency is not just about the presence of key functional groups, but their precise spatial arrangement. Other studies have reinforced this principle. Research on COX inhibitors showed that the hydrophobicity of alkyl groups on 1,2,4-triazole derivatives influenced their affinity and selectivity for COX-1 versus COX-2. The placement of the fluorine atom on the phenyl ring is also a critical determinant of a compound's properties, influencing its electronic distribution and interaction profile. Studies on fentanyl analogues have shown that fluorine substitutions on the phenyl ring can significantly alter a compound's in vivo effects, highlighting the profound impact of seemingly minor structural changes. researchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
